molecular formula C10H11ClO4 B15317613 Methyl 3-(2-chloro-4-hydroxyphenyl)-2-hydroxypropanoate

Methyl 3-(2-chloro-4-hydroxyphenyl)-2-hydroxypropanoate

Cat. No.: B15317613
M. Wt: 230.64 g/mol
InChI Key: AWADCXOBQLXOQT-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-4-hydroxyphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a chloro-substituted phenyl ring and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloro-4-hydroxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-4-hydroxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 3-(2-chloro-4-hydroxyphenyl)-2-oxopropanoate.

    Reduction: Formation of 3-(2-chloro-4-hydroxyphenyl)-2-hydroxypropanol.

    Substitution: Formation of 3-(2-amino-4-hydroxyphenyl)-2-hydroxypropanoate or 3-(2-thio-4-hydroxyphenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(2-chloro-4-hydroxyphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to certain bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-4-hydroxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and chloro groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-chloro-4-hydroxyphenyl)-2-oxopropanoate: Similar structure but with a ketone group instead of a hydroxy group.

    Methyl 3-(2-amino-4-hydroxyphenyl)-2-hydroxypropanoate: Similar structure but with an amino group instead of a chloro group.

    Methyl 3-(2-thio-4-hydroxyphenyl)-2-hydroxypropanoate: Similar structure but with a thio group instead of a chloro group.

Uniqueness

Methyl 3-(2-chloro-4-hydroxyphenyl)-2-hydroxypropanoate is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and research.

Properties

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

IUPAC Name

methyl 3-(2-chloro-4-hydroxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H11ClO4/c1-15-10(14)9(13)4-6-2-3-7(12)5-8(6)11/h2-3,5,9,12-13H,4H2,1H3

InChI Key

AWADCXOBQLXOQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=C(C=C1)O)Cl)O

Origin of Product

United States

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